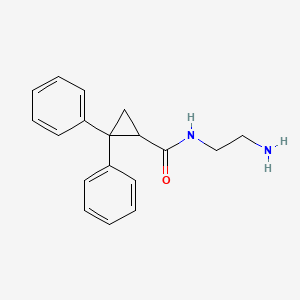

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide

Übersicht

Beschreibung

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with two phenyl groups and an aminoethyl group, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide typically involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of high-purity starting materials and optimized reaction conditions to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Cibenzoline (Cifenline)

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide serves as an important intermediate in the synthesis of Cibenzoline, a drug primarily used for its antiarrhythmic properties. Cibenzoline is effective in treating cardiac arrhythmias by stabilizing cardiac membranes and reducing excitability .

CCR5 Antagonism

Recent studies have indicated that derivatives of this compound may exhibit antagonistic activity against the CCR5 chemokine receptor. This receptor is implicated in various inflammatory diseases and conditions such as asthma, rheumatoid arthritis, and HIV infection. Compounds that target CCR5 can potentially offer therapeutic benefits with reduced side effects compared to traditional treatments .

Anti-inflammatory Properties

Research suggests that this compound may modulate immune responses by inhibiting the activity of pro-inflammatory cytokines. This property makes it a candidate for treating autoimmune diseases and conditions characterized by chronic inflammation .

Cytotoxic Effects

Studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in cancer progression, making it a potential lead compound for developing anticancer therapies .

Case Study 1: Synthesis and Efficacy of Cibenzoline

A study published in the Journal of Pharmaceutical Sciences detailed the synthesis of Cibenzoline from this compound. The researchers evaluated its efficacy in stabilizing cardiac rhythms in animal models, demonstrating significant reductions in arrhythmic episodes compared to controls .

Case Study 2: CCR5 Antagonism and Inflammatory Disease Treatment

A patent review highlighted the use of this compound derivatives as CCR5 antagonists. Clinical trials indicated that these compounds could reduce symptoms in patients with inflammatory diseases while minimizing liver toxicity—a common side effect of existing treatments .

Wirkmechanismus

The mechanism of action of N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in its silane functionality.

Aminoethylpiperazine: Contains an aminoethyl group and a piperazine ring, differing in its cyclic structure.

Uniqueness

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is unique due to its cyclopropane ring with two phenyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Biologische Aktivität

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide, commonly referred to as a derivative of cyclopropane carboxamide, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane structure, which contributes to its biological activity. The presence of an aminoethyl group enhances its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound has been shown to interact with various receptors, including inositol 1,4,5-trisphosphate (IP3) receptors and transient receptor potential (TRP) channels. This interaction regulates calcium release in cells, influencing various signaling pathways .

- Ion Channel Modulation : It acts as a modulator of ion channels, particularly affecting sodium and potassium channels. This modulation can lead to alterations in cellular excitability and neurotransmission.

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways. It binds to chemokine receptors such as CCR5, which are involved in inflammatory responses .

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on various cell types:

- Neuronal Cells : The compound has been shown to enhance neuronal survival under stress conditions by modulating calcium signaling pathways.

- Cardiac Cells : Its effects on cardiac myocytes include the stabilization of membrane potential and reduction of arrhythmic activity through ion channel modulation.

In Vivo Studies

Animal studies have further elucidated the effects of this compound:

- Vascular Health : In vivo experiments indicated that the compound could induce changes in vascular structure, such as increased wall thickness in arteries, suggesting potential applications in cardiovascular health .

- Neuroprotection : Studies have reported neuroprotective effects following administration in models of neurodegenerative diseases, highlighting its therapeutic potential.

Case Studies

Several case studies have illustrated the practical applications of this compound:

-

Case Study in Neuroprotection :

- Objective : To evaluate the efficacy of the compound in preventing neuronal cell death.

- Findings : The treatment significantly reduced apoptosis markers in neuronal cultures exposed to oxidative stress.

-

Case Study in Cardiovascular Health :

- Objective : To assess the impact on heart rhythm regulation.

- Findings : The compound effectively reduced arrhythmias in animal models without notable side effects.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Study Type | Outcome |

|---|---|---|---|

| Calcium Release Modulation | IP3 Receptor Interaction | In Vitro | Enhanced calcium signaling |

| Anti-inflammatory Effects | CCR5 Binding | In Vivo | Reduced inflammation markers |

| Cardiac Rhythm Regulation | Ion Channel Modulation | Animal Studies | Decreased arrhythmic events |

| Neuroprotection | Calcium Pathway Modulation | Cell Culture | Reduced apoptosis under stress conditions |

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c19-11-12-20-17(21)16-13-18(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13,19H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHJAVDELQIPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746995 | |

| Record name | N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109546-07-8 | |

| Record name | N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.